molecular formula C20H19N5O B2399005 N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide CAS No. 449185-97-1

N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide

Cat. No. B2399005
CAS RN: 449185-97-1
M. Wt: 345.406
InChI Key: UNNPKZYZIVBNGK-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been studied for their potential applications in various areas of drug design . They are versatile and have been proposed as possible surrogates of the purine ring .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is relatively simple, yet versatile . The ring system of these compounds is isoelectronic with that of purines .

Scientific Research Applications

Synthetic Chemistry

The development of sustainable synthetic methodologies is crucial. Researchers have explored various routes to synthesize 1,2,4-triazolo[1,5-a]pyridines, including microwave-mediated, catalyst-free methods . These approaches contribute to the compound’s availability for further research and applications.

Safety and Hazards

Some [1,2,4]triazolo[1,5-a]pyrimidines have been classified as eye irritants and skin irritants .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research may focus on further exploration of these compounds for their potential applications in various areas of drug design .

properties

IUPAC Name

N-[3-[7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-6-8-15(9-7-13)19-11-18(24-20-21-12-22-25(19)20)16-4-3-5-17(10-16)23-14(2)26/h3-12,19H,1-2H3,(H,23,26)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPKZYZIVBNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide

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